molecular formula C17H18N2O B13715680 1-(3-Methylbenzoyl)indoline-5-methanamine

1-(3-Methylbenzoyl)indoline-5-methanamine

Cat. No.: B13715680
M. Wt: 266.34 g/mol
InChI Key: YYLXZYFTGYYJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbenzoyl)indoline-5-methanamine is a compound that belongs to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an indoline core with a 3-methylbenzoyl group attached to the nitrogen atom and a methanamine group at the 5-position.

Preparation Methods

The synthesis of 1-(3-Methylbenzoyl)indoline-5-methanamine can be achieved through a multi-step process involving several key reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for the construction of indole and indoline derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole or indoline core .

For the specific synthesis of this compound, the following steps can be followed:

Chemical Reactions Analysis

1-(3-Methylbenzoyl)indoline-5-methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylbenzoyl)indoline-5-methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzoyl)indoline-5-methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(3-Methylbenzoyl)indoline-5-methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other indoline derivatives.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

[5-(aminomethyl)-2,3-dihydroindol-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C17H18N2O/c1-12-3-2-4-15(9-12)17(20)19-8-7-14-10-13(11-18)5-6-16(14)19/h2-6,9-10H,7-8,11,18H2,1H3

InChI Key

YYLXZYFTGYYJBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.